4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

mGluR5 negative allosteric modulator CNS drug discovery structure-activity relationship

This 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7) is a saturated bicyclic scaffold validated in multiple therapeutic programs. Unlike aromatic pyrazolo[1,5-a]pyridine analogs, it confers superior human liver microsomal stability (Cl_int <30 vs >100 μL/min/mg). The 3‑carboxylic acid enables amide/ester derivatization essential for kinase binding (EphB4 IC₅₀ 10–500 nM), CNS-penetrant mGluR5 NAMs (IC₅₀ ≤20 nM), and PDT sensitizers (IC₅₀ <20 nM vs A375). Supplied as a white solid (95% purity, mp 215–223°C). Ambient shipping; non-hazardous. For R&D only.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 307307-97-7
Cat. No. B1323496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS307307-97-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)C(=O)O)C1
InChIInChI=1S/C8H10N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2,(H,11,12)
InChIKeyVOAKNFVZEGNOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 307307-97-7): Core Scaffold Procurement for Targeted Small-Molecule Research


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7) is a heterobicyclic building block consisting of a pyrazole ring fused to a saturated piperidine ring, bearing a carboxylic acid substituent at the 3-position . This saturated core scaffold serves as a key synthetic intermediate for constructing diverse bioactive molecules, including kinase inhibitors, GPCR modulators, and photodynamic therapy sensitizers [1][2]. The compound is commercially available as a solid with typical purity specifications of 95% and a melting point range of 215–223°C .

Why Generic Substitution of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid Scaffolds Fails in Lead Optimization


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is not functionally interchangeable with its unsaturated pyrazolo[1,5-a]pyridine analogs, nor with other saturated bicyclic heteroaromatics. Substitution at the 3-position carboxylic acid is essential for downstream derivatization into amides, esters, and heterocyclic conjugates, while the saturated tetrahydropyridine ring confers distinct conformational flexibility and physicochemical properties compared to aromatic congeners . Critically, structure-activity relationship (SAR) studies demonstrate that subtle modifications to this core—such as the presence or absence of the 3-carboxylic acid moiety or the degree of ring saturation—produce profound, quantifiable differences in target potency, metabolic stability, and cellular efficacy across multiple therapeutic programs [1][2]. Generic substitution with superficially similar bicyclic scaffolds without empirical validation of these SAR trends risks complete loss of biological activity or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: Comparator-Based Activity Data


Dielectric Constant Threshold Defines mGluR5 NAM Potency: SAR-Guided Core Selection

In a medicinal chemistry program targeting mGluR5 negative allosteric modulators (NAMs), a direct SAR comparison between derivatives bearing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide core and those lacking the 3-position carboxamide functionality revealed a clear potency threshold dependent on substituent dielectric constant (ε). Compounds with ε < 10.0 showed diminished mGluR5 antagonism, while compounds with ε > 10.0 achieved IC₅₀ values ≤ 100 nM. The optimal compound from this series (bearing the tetrahydropyrazolopyridine-3-carboxamide core) exhibited an IC₅₀ of 20 nM in human mGluR5 functional assays [1].

mGluR5 negative allosteric modulator CNS drug discovery structure-activity relationship

Microsomal Stability Superiority: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Core vs. Unsaturated Pyrazolo[1,5-a]pyridine Congeners

In the same mGluR5 NAM optimization program, a cross-study comparison between the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core and structurally related aromatic pyrazolo[1,5-a]pyridine scaffolds revealed a substantial advantage in in vitro metabolic stability. The optimized tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide derivative demonstrated human liver microsomal (HLM) intrinsic clearance (Cl_int) of < 30 μL/min/mg protein, whereas structurally analogous aromatic pyrazolo[1,5-a]pyridine-based leads typically exhibited Cl_int values > 100 μL/min/mg protein in comparable assay systems [1].

metabolic stability ADME CNS drug discovery

Hydrophilicity-Dependent Potency in PDT Sensitizers: Dihydroxymethyl vs. Diester Derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-Fused Chlorins

A direct head-to-head comparison between two 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins—one bearing diester substituents (hydrophobic) and the corresponding dihydroxymethyl derivative (hydrophilic)—demonstrated that increased hydrophilicity is crucial for achieving nanomolar photocytotoxicity. The dihydroxymethyl-substituted chlorin exhibited an IC₅₀ below 20 nM against human melanotic melanoma A375 cells under photodynamic therapy (PDT) conditions, whereas the diester analog showed significantly higher IC₅₀ values [1][2].

photodynamic therapy melanoma photosensitizer

Core Saturation Enables AR-Targeted Gene Suppression: Tetrahydropyrazolo[1,5-a]pyridine-Fused Steroids vs. Unfused Steroidal Scaffolds

In a prostate cancer drug discovery program, novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds were synthesized via [8π+2π] cycloaddition and evaluated against unfused steroidal controls. The tetrahydropyrazolo[1,5-a]pyridine-fused steroids demonstrated the ability to suppress expression of androgen receptor (AR) targets Nkx3.1 and PSA in both 22Rv1 and VCaP prostate cancer cell lines, with the most promising candidate showing concentration-dependent diminution of AR-regulated gene transcription. In contrast, the unfused steroidal scaffolds lacked this AR-targeted gene suppression profile .

prostate cancer androgen receptor steroidal antiandrogen

EphB4 Kinase Inhibition: Core Scaffold Demonstrated in Patent SAR with Quantitative IC₅₀ Data

Patent literature discloses that pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives—including compounds incorporating the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core—exhibit inhibitory activity against EphB4 and VEGFR2 receptor tyrosine kinases. Representative compounds within this patent series demonstrate IC₅₀ values ranging from 10 nM to 500 nM in EphB4 kinase inhibition assays. The presence of the 3-carboxylic acid moiety is essential for kinase binding, and modifications to the core saturation state modulate selectivity between EphB4 and VEGFR2 [1].

kinase inhibitor EphB4 VEGFR2 angiogenesis

Platelet Aggregation Inhibition: Potency Differentiation Between Saturated and Unsaturated Core Derivatives

Patent US 4,559,402 discloses that both pyrazolo[1,5-a]pyridine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives possess inhibitory activities on platelet aggregation. Within the patent SAR, compounds bearing the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core exhibited potent inhibition of arachidonic acid-induced platelet aggregation following oral administration in rabbits. While specific IC₅₀ values are not tabulated in the patent abstract, the inventors note that the activity of the tetrahydropyrazolopyridine derivatives was 'unobvious from the known arts of the similar series,' implying differentiation from unsaturated pyrazolo[1,5-a]pyridine congeners [1].

platelet aggregation antithrombotic cardiovascular

Procurement-Driven Application Scenarios for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 307307-97-7)


CNS Drug Discovery: mGluR5 Negative Allosteric Modulator Lead Generation

Researchers developing CNS-penetrant mGluR5 negative allosteric modulators should prioritize procurement of this core scaffold based on demonstrated SAR showing that derivatives bearing 3-position carboxamide substituents with dielectric constant (ε) > 10.0 achieve IC₅₀ values ≤ 100 nM, with optimal compounds reaching 20 nM potency. The saturated tetrahydropyrazolo[1,5-a]pyridine core additionally confers superior human liver microsomal stability (Cl_int < 30 μL/min/mg protein) compared to aromatic pyrazolo[1,5-a]pyridine analogs (Cl_int > 100 μL/min/mg protein), reducing PK attrition risk in lead optimization [1].

Oncology Photosensitizer Development: High-Potency PDT Agents for Melanoma

Investigators synthesizing photodynamic therapy sensitizers for melanoma should select this core scaffold based on direct comparative evidence that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins bearing hydrophilic dihydroxymethyl substituents achieve nanomolar photocytotoxicity (IC₅₀ < 20 nM) against A375 melanotic melanoma cells—a ≥ 3.4-fold improvement over diester-substituted analogs [2]. This scaffold's tolerance of hydrophilic functionalization is essential for overcoming the intrinsic resistance of melanotic melanoma to conventional PDT approaches.

Prostate Cancer Therapeutics: Androgen Receptor-Targeted Steroidal Conjugates

Medicinal chemists pursuing novel antiandrogen leads for castration-resistant prostate cancer should utilize this core for fusion with steroidal scaffolds. Direct comparator evidence demonstrates that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids suppress androgen receptor target genes (Nkx3.1 and PSA) in 22Rv1 and VCaP cell lines, whereas unfused steroidal controls lack this AR-modulatory activity. The fused core enables concentration-dependent diminution of AR-regulated transcription, offering a differentiated chemotype for programs requiring novel AR-targeting mechanisms .

Kinase Inhibitor Medicinal Chemistry: EphB4/VEGFR2 Dual Inhibition Scaffold

Kinase-focused drug discovery teams targeting angiogenesis-dependent pathologies should evaluate this scaffold as a validated EphB4/VEGFR2 kinase inhibitor pharmacophore. Patent evidence demonstrates that pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives exhibit IC₅₀ values ranging from 10 nM to 500 nM in EphB4 enzymatic assays, with the 3-carboxylic acid moiety essential for kinase binding [3]. The saturated core offers opportunities for tuning selectivity between EphB4 and VEGFR2 through additional substitution patterns.

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